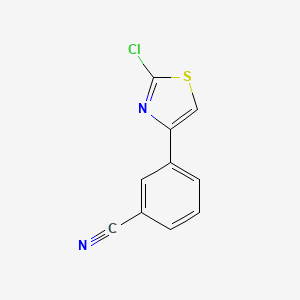

3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile

Description

Significance of the 1,3-Thiazole Moiety in Contemporary Chemical Research

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural unit is a cornerstone in the development of a wide array of functional molecules.

The thiazole (B1198619) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. Its prevalence is due to its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic accessibility. Thiazole derivatives are known to exhibit a wide range of biological effects, making them attractive for drug discovery programs.

Table 1: Documented Biological Activities of Thiazole Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibition of cancer cell proliferation through various mechanisms. |

| Antibacterial | Efficacy against a range of Gram-positive and Gram-negative bacteria. |

| Antifungal | Activity against various fungal strains. |

| Anti-inflammatory | Modulation of inflammatory pathways. |

| Antiviral | Inhibition of viral replication, including activity against HIV. |

| Antidiabetic | Involvement in the regulation of blood glucose levels. |

The thiazole ring is a component of several clinically approved drugs, such as the anti-HIV agent Ritonavir and the anti-inflammatory drug Meloxicam, underscoring its therapeutic importance.

Contemporary research in thiazole chemistry continues to expand, with significant advancements in synthetic methodologies. While the classical Hantzsch thiazole synthesis remains relevant, numerous novel methods have been developed to create substituted thiazole derivatives with greater efficiency and structural diversity. A prominent trend is the creation of hybrid molecules that link a thiazole ring with other pharmacophores to achieve synergistic or multi-target biological activity.

Despite these advances, research gaps remain. A primary challenge is the growing issue of drug resistance, which necessitates the design of new thiazole-containing molecules with improved potency and novel mechanisms of action. Furthermore, there is an ongoing need for more selective and less toxic therapeutic agents, a goal that can be pursued by exploring the vast chemical space around the thiazole scaffold. The development of innovative synthetic strategies to access previously inaccessible thiazole derivatives is a continuous objective in the field.

The Benzonitrile (B105546) Functional Group in Organic Synthesis and Molecular Design

The benzonitrile functional group consists of a cyano (-C≡N) group attached to a benzene (B151609) ring. It is a highly versatile and valuable functional group in the design and synthesis of organic molecules.

Table 2: Properties and Applications of the Benzonitrile Moiety

| Aspect | Description |

|---|---|

| Chemical Properties | A colorless liquid with a characteristic almond-like odor. The nitrile group is strongly electron-withdrawing. |

| Spectroscopic Signature | Exhibits a characteristic strong infrared (IR) absorption band around 2230 cm⁻¹ due to the C≡N stretch. |

| Role in Synthesis | Serves as a key precursor and intermediate for a wide range of functional groups, including amines, amides, and carboxylic acids, through reactions like reduction and hydrolysis. |

| Applications | Used as a solvent and as a building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and resins. |

In medicinal chemistry, the nitrile group is recognized as a crucial pharmacophore. It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and improve the pharmacokinetic profile of a drug candidate. nih.govnih.gov Its linear geometry and electronic properties allow it to serve as a bioisosteric replacement for other functional groups, such as carbonyls or halogens, enabling the fine-tuning of a molecule's interaction with its biological target. nih.gov

Contextualization of the 3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile (B6167854) Scaffold within Advanced Organic and Chemical Biology Research

While extensive research focusing specifically on this compound is not widely published, its significance can be inferred from the well-established roles of its constituent parts in advanced research. The scaffold combines a reactive 2-chlorothiazole (B1198822) unit with a meta-substituted benzonitrile, a design that is highly relevant in modern drug discovery.

The 2-chlorothiazole moiety is a valuable intermediate in medicinal chemistry. The chlorine atom at the 2-position serves as a versatile synthetic handle, allowing for further molecular diversification through various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This position is crucial for creating libraries of analogues for structure-activity relationship (SAR) studies. For instance, 2-chlorothiazole derivatives have been synthesized as precursors for high-affinity ligands targeting the metabotropic glutamate (B1630785) receptor 5 (mGlu₅), which is a significant target for central nervous system disorders. nih.gov The chloro-substituent in these scaffolds also serves as an effective precursor for radiolabeling, such as the introduction of Fluorine-18 for use in Positron Emission Tomography (PET) imaging, a vital tool in chemical biology. nih.gov

The 3-benzonitrile (or 3-cyanophenyl) group is a key recognition element in the design of targeted therapies. The nitrile group at the meta-position provides a specific vector for interaction within a protein's binding site. In recent drug design, the closely related 3-cyanopyridine (B1664610) moiety has been shown to be essential for the inhibitory activity of novel dual inhibitors of EGFR and BRAFV600E kinases, which are critical targets in cancer therapy. mdpi.commdpi.com The nitrile's ability to act as a hydrogen bond acceptor is often crucial for achieving high binding affinity and selectivity. nih.gov

Therefore, the this compound scaffold is best contextualized as a highly functionalized building block designed for advanced organic synthesis, particularly for generating novel compounds aimed at therapeutic targets in oncology and neuroscience.

Scope and Objectives of Academic Inquiry Pertaining to this compound

The primary focus of academic research involving this compound and similar structures encompasses several key objectives:

Synthetic Route Development: To establish efficient, scalable, and cost-effective synthetic pathways for the compound, making it readily accessible for further research.

Chemical Diversification: To utilize the reactive 2-chloro position as a platform for introducing a wide variety of substituents via cross-coupling and nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the core scaffold.

Discovery of Bioactive Molecules: To synthesize libraries of novel derivatives and screen them for activity against a range of biological targets, particularly protein kinases, G-protein coupled receptors (GPCRs), and other enzymes implicated in human diseases.

Structure-Activity Relationship (SAR) Studies: To systematically investigate how changes in the molecular structure of derivatives affect their biological activity, potency, selectivity, and pharmacokinetic properties. This inquiry is fundamental to optimizing lead compounds in drug discovery.

Development of Chemical Probes: To use the scaffold to create specialized molecules, such as fluorescent probes or radiolabeled ligands, for studying biological systems and validating drug targets in the field of chemical biology.

Structure

3D Structure

Properties

Molecular Formula |

C10H5ClN2S |

|---|---|

Molecular Weight |

220.68 g/mol |

IUPAC Name |

3-(2-chloro-1,3-thiazol-4-yl)benzonitrile |

InChI |

InChI=1S/C10H5ClN2S/c11-10-13-9(6-14-10)8-3-1-2-7(4-8)5-12/h1-4,6H |

InChI Key |

LRBDGCJTEHSGIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CSC(=N2)Cl)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Chloro 1,3 Thiazol 4 Yl Benzonitrile and Its Derivatives

Classical and Contemporary Approaches to 1,3-Thiazole Core Construction

The 1,3-thiazole ring is a key structural motif present in numerous biologically active compounds, including vitamin B1. wikipedia.org Its synthesis has been a subject of extensive research, leading to the development of several reliable methods.

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole (B1198619) synthesis remains one of the most prominent and widely used methods for constructing the thiazole core. wikipedia.orgresearchgate.net The reaction typically involves the condensation of an α-haloketone with a thioamide. researchgate.net For the synthesis of a 4-aryl-substituted thiazole, such as the core of the target molecule, the reaction would utilize an α-haloacetophenone derivative and a suitable thioamide.

The mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction, displacing the halide. This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the ketone's carbonyl carbon. The final step is a dehydration of the resulting 4-hydroxy-4,5-dihydrothiazole intermediate to yield the aromatic thiazole ring. The Hantzsch synthesis is known for its simplicity and often high yields. escholarship.org

Mechanistic variations can be influenced by reaction conditions. For instance, conducting the condensation of α-halogeno ketones with N-monosubstituted thioureas under acidic conditions can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, demonstrating a change in regioselectivity. rsc.org

Table 1: Illustrative Conditions for Hantzsch Thiazole Synthesis This table presents generalized conditions reported for the Hantzsch synthesis of various thiazole derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| α-Bromoketone | Thiourea | Ethanol (B145695) | Reflux | 1-4 h | Good to Excellent |

| Chloroacetone | Thioacetamide | Methanol | 100°C | 30 min | High |

| α-Bromoketone | Thiourea | Ionic Liquid | Ambient | ~15 min | Excellent |

| Phenacyl Bromide | Thiosemicarbazide | Acetic Acid | N/A | N/A | Good |

This class of reactions is fundamentally the Hantzsch synthesis, focusing on the key cyclization step. The reaction between an α-halo carbonyl compound and a thioamide derivative is a dependable route for forming the thiazole heterocycle. pharmaguideline.com Kinetic studies of the reaction between thioamides and α-halo ketones have revealed a second-order rate constant with respect to both reactants. wikipedia.orgnih.gov

The versatility of this approach allows for the synthesis of a wide array of substituted thiazoles. By selecting an appropriately substituted α-haloketone (e.g., 2-bromo-1-(3-cyanophenyl)ethan-1-one) and a thioamide, the foundational 4-(3-cyanophenyl)thiazole structure can be assembled. Subsequent functionalization at the C2 and C5 positions can then be performed. The reaction's efficiency can be influenced by solvent polarity, with studies showing changes in reaction rates in different solvent systems like water-ethanol and water-isopropanol. wikipedia.orgnih.gov

To enhance synthetic efficiency, reduce waste, and shorten reaction times, one-pot multicomponent reactions (MCRs) have emerged as powerful alternatives to classical methods. nih.gov These reactions combine three or more starting materials in a single reaction vessel to form a complex product without isolating intermediates. nih.gov

Several MCRs have been developed for thiazole synthesis. One such approach involves the reaction of arylglyoxals, thiobenzamides, and a third component in a suitable medium, often yielding fully substituted thiazoles in excellent yields under catalyst-free conditions. google.com Another novel chemoenzymatic one-pot MCR utilizes an enzyme, such as trypsin from porcine pancreas, to catalyze the reaction between secondary amines, benzoyl isothiocyanate, and dimethyl but-2-ynedioate, affording thiazole derivatives in high yields under mild conditions. nih.gov Such strategies offer a streamlined pathway to complex thiazole structures. wikipedia.orgorganic-chemistry.org

Table 2: Examples of One-Pot Thiazole Syntheses This table showcases different multicomponent strategies for thiazole ring formation.

| Components | Catalyst/Conditions | Product Type | Reported Yields |

|---|---|---|---|

| Arylglyoxals, Thiobenzamides, Lawsone | Acetic Acid, Metal-free | Lawsone–1,3-thiazole hybrids | Excellent |

| Secondary Amines, Benzoyl Isothiocyanate, Acetylenedicarboxylates | Trypsin, Ethanol, 45°C | Functionalized Thiazoles | Up to 94% |

| Oxo components, Primary Amines, Thiocarboxylic Acids, Isocyanide | N/A | 2,4-Disubstituted Thiazoles | N/A |

Strategies for Introducing Chloro Substituents and Benzonitrile (B105546) Moieties

To arrive at the target compound, 3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile (B6167854), specific functional groups must be introduced onto the pre-formed thiazole ring or be incorporated into the starting materials.

The electronic nature of the thiazole ring dictates its reactivity towards substitution. The C2 position is electron-deficient, making its proton acidic and removable by strong bases like organolithium compounds. wikipedia.orgnih.gov In contrast, electrophilic substitution, such as halogenation, typically occurs preferentially at the electron-rich C5 position. nih.gov Therefore, direct chlorination of a 4-arylthiazole at the C2 position is challenging.

A highly effective strategy to introduce a chlorine atom at the C2 position is through a Sandmeyer-type reaction. mdpi.comgoogle.com This process involves a 2-aminothiazole (B372263) precursor, which can be readily synthesized via the Hantzsch reaction using an α-haloketone and thiourea. pharmaguideline.com The amino group at the C2 position is then converted into a diazonium salt, which is subsequently displaced by a chloride ion, typically using a copper(I) chloride (CuCl) catalyst. mdpi.comthieme-connect.de This method provides a reliable and regioselective route to 2-chlorothiazoles. google.comthieme-connect.de

Alternative methods for introducing chlorine include reacting a thiazole with chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide, although controlling the regioselectivity can be difficult.

The benzonitrile moiety can be incorporated either by starting with a nitrile-containing building block (e.g., 3-cyano-thiobenzamide or 2-bromo-1-(3-cyanophenyl)ethan-1-one) or by converting a precursor group, such as a carboxylic acid, into a nitrile at a suitable stage of the synthesis. The conversion of aromatic carboxylic acids to nitriles is a well-established transformation with several available methods.

One approach is a catalyst-free, continuous-flow protocol where the carboxylic acid is reacted with acetonitrile (B52724), which serves as both the solvent and nitrogen source, under high-temperature (e.g., 350 °C) and high-pressure conditions. A simpler one-pot method involves treating the carboxylic acid with acetonitrile in the presence of a strong dehydrating agent like concentrated sulfuric acid under reflux. More recently, metal-catalyzed methods have been developed, such as an iron-catalyzed direct synthesis of nitriles from carboxylic acids using an electrophilic cyanating reagent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). Electrochemical methods also provide a green alternative, enabling the direct cyanation of benzoic acid to benzonitrile at room temperature. thieme-connect.de

Table 3: Comparison of Methods for Nitrile Synthesis from Carboxylic Acids This table summarizes various reported methods for converting carboxylic acids to the corresponding nitriles.

| Method | Reagents/Conditions | Key Features |

|---|---|---|

| Continuous-Flow | Acetonitrile, 350°C, 65 bar | Catalyst-free, requires high T/P |

| Acid-Catalyzed One-Pot | Acetonitrile, conc. H₂SO₄, Reflux | Simple, one-pot procedure |

| Fe-Catalyzed | N-Cyano-N-aryl–arylsulfonamide, FeCl₃, 100°C | Utilizes a cyanating agent, milder T |

| Paired Electrosynthesis | Liquid NH₃, Electrolysis, Room Temp. | Green method, avoids toxic reagents |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-bromo-1-(3-cyanophenyl)ethan-1-one |

| 3-cyano-thiobenzamide |

| 2-aminothiazole |

| 2-chlorothiazole (B1198822) |

| α-haloketone |

| thioamide |

| chloroacetone |

| thioacetamide |

| 2-bromoacetophenone |

| thiourea |

| phenacyl bromide |

| thiosemicarbazide |

| 4-hydroxy-4,5-dihydrothiazole |

| 2-(N-substituted amino)thiazole |

| 3-substituted 2-imino-2,3-dihydrothiazole |

| arylglyoxal |

| thiobenzamide |

| benzoyl isothiocyanate |

| dimethyl but-2-ynedioate |

| thiocarboxylic acid |

| isocyanide |

| copper(I) chloride |

| sulfuryl chloride |

| N-chlorosuccinimide |

| acetonitrile |

| N-cyano-N-phenyl-p-toluenesulfonamide |

| benzoic acid |

Palladium-Catalyzed Coupling Reactions for Aryl-Thiazole Linkages

The construction of the aryl-thiazole bond, a key structural feature of this compound, is efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods, such as the Suzuki and direct arylation reactions, offer a powerful tool for forging carbon-carbon bonds between aromatic systems.

The Suzuki cross-coupling reaction, for instance, involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. In the context of synthesizing the target molecule's core structure, this could involve coupling a thiazole derivative bearing a boronic acid or ester group with an aryl halide, or vice-versa. The catalytic cycle typically involves three key steps: oxidative addition of the organic halide to the palladium catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net

Research has shown that the choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields. For example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), has proven to be a highly effective catalyst for such transformations. researchgate.net The use of electron-rich and sterically hindered phosphine (B1218219) ligands, such as XPhos, can also lead to high yields in these coupling reactions. researchgate.net Direct C-H arylation is another powerful palladium-catalyzed strategy that avoids the pre-functionalization required for traditional cross-coupling reactions, offering a more atom-economical route to aryl-thiazole linkages. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Aryl-Thiazole Coupling

| Catalyst / Precatalyst | Ligand | Base | Solvent | Reaction Type | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | dppf (integrated) | Na₂CO₃, K₂CO₃, AcOK | 1,4-Dioxane, Toluene (B28343) | Suzuki Coupling | researchgate.net |

| Pd(OAc)₂ | XPhos, Xanthphos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | Suzuki Coupling | researchgate.net |

| Pd(OAc)₂ | None (ligandless) | K₂CO₃ | Dimethyl Carbonate | Direct C-H Arylation | nih.gov |

Advanced Synthetic Techniques and Sustainable Chemistry Approaches

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. For the synthesis of this compound and related thiazole derivatives, advanced techniques like microwave-assisted synthesis and the adoption of green chemistry principles are paramount.

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This is due to the efficient and uniform heating of the reaction mixture by microwaves. The application of microwave irradiation has been successful in the synthesis of various heterocyclic compounds, including thiazole derivatives.

For example, Knoevenagel condensation reactions, which can be a key step in building precursors for substituted thiazoles, have been performed successfully under microwave irradiation in "dry media," significantly reducing reaction times and improving yields. The synthesis of various thiazolidin-4-one and benzothiazole (B30560) derivatives has been shown to be greatly enhanced by microwave assistance, often completing in minutes what would take hours via conventional reflux. encyclopedia.pubnih.govnih.gov This rapid and efficient heating makes microwave synthesis a highly attractive method for the high-throughput generation of compound libraries for drug discovery. organic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiazole-Related Reactions

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Condensation for Thiazole Precursor | Extended periods (hours) | 8-90 minutes | Substantial | encyclopedia.pubnih.gov |

| 1,2,4-Triazole Synthesis | >4 hours | ~1 minute | Significant | organic-chemistry.org |

| Thiazolidin-4-one Synthesis | Several hours | 5-15 minutes | Often higher yields | nih.gov |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. kuey.net This involves the use of renewable starting materials, non-toxic catalysts, and environmentally benign solvents. mdpi.com In the synthesis of thiazole derivatives, significant strides have been made in replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. kuey.net

A key development in this area is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, reducing waste and cost. Natural biopolymers like chitosan (B1678972) have been functionalized to create eco-friendly, solid-supported basic catalysts. These catalysts have been successfully used in the synthesis of thiazoles under mild conditions, often enhanced by ultrasound irradiation. The use of such systems offers advantages of mild reaction conditions, rapid reaction times, high yields, and catalyst reusability.

Table 3: Examples of Green Chemistry Approaches in Thiazole Synthesis

| Green Approach | Example | Advantages | Reference |

|---|---|---|---|

| Green Solvents | Water, Ethanol, Polyethylene (B3416737) glycol (PEG) | Reduced toxicity and environmental impact | kuey.netmdpi.com |

| Heterogeneous Catalysis | Chitosan-based solid basic catalysts (TCsSB) | Easy separation, recovery, and reusability; non-toxic | |

| Energy Efficiency | Ultrasound Irradiation | Mild conditions, faster reactions, high yields |

Synthesis of Structural Analogues and Hybrid Scaffolds Incorporating the this compound Framework

The this compound scaffold serves as a valuable building block for the creation of more complex molecules. By integrating this framework with other pharmacologically relevant heterocycles, novel hybrid compounds with potentially enhanced biological activities can be synthesized.

Hybridizing the thiazole ring with pyrazoline or pyrazole (B372694) moieties is an innovative strategy in medicinal chemistry. This approach allows for the creation of novel molecular entities that combine the structural features of both heterocycles, potentially leading to compounds with unique therapeutic profiles.

The synthesis of thiazolyl-pyrazoline conjugates can be achieved through various routes. One common method involves the reaction of a pyrazoline-1-carbothioamide derivative with an α-haloketone, such as a phenacyl bromide, in a cyclization reaction that forms the thiazole ring. For example, refluxing 3-(3,4-dimethoxyphenyl)-5-(4-aryl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with a suitable phenacyl bromide in ethanol yields the corresponding 2-(pyrazol-1-yl)-4-arylthiazole hybrid. This modular approach allows for the introduction of diverse substituents on both the thiazole and pyrazoline rings, facilitating the exploration of structure-activity relationships.

The synthesis of molecules containing multiple thiazole units, such as bis-thiazoles and polythiazoles, represents an extension of thiazole chemistry, leading to larger, more complex architectures. These multi-thiazole structures are of interest for their potential applications in materials science and medicinal chemistry.

Several synthetic strategies have been developed for the construction of these architectures. Bis-thiazoles can be synthesized by reacting a bis-thiosemicarbazone with two equivalents of a hydrazonoyl chloride or an α-halocarbonyl compound. For instance, reacting 1,4-cyclohexanedione (B43130) bis(thiosemicarbazone) with different hydrazonoyl chlorides can yield a series of symmetrical bis-thiazole derivatives. Another approach involves the coupling of pre-formed thiazole units. For example, an alternative synthesis of bis-thiazoles has been achieved by coupling existing thiazole compounds to aryldiazonium salts. kuey.net These methods provide access to a variety of di- and polythiazole systems, allowing for the systematic investigation of their properties. kuey.net

Synthetic Approaches to Benzothiazole Derivatives from 2-Aminothiophenol (B119425)

The synthesis of benzothiazoles, a class of heterocyclic compounds featuring a benzene (B151609) ring fused to a thiazole ring, frequently employs 2-aminothiophenol as a key starting material. The most prevalent and versatile strategy involves the condensation and subsequent cyclization of 2-aminothiophenol with a variety of carbonyl-containing compounds. tandfonline.comekb.eg This fundamental approach allows for the introduction of diverse substituents at the 2-position of the benzothiazole core.

Commonly utilized carbonyl compounds in this reaction include aldehydes, carboxylic acids, and acyl chlorides. tandfonline.comijbpas.com The reaction mechanism generally initiates with a nucleophilic attack by the amino group of 2-aminothiophenol on the carbonyl carbon, forming a Schiff base intermediate (in the case of aldehydes) or an amide. This is followed by an intramolecular cyclization involving the thiol group, and a final oxidation or dehydration step to yield the aromatic benzothiazole ring system. ekb.eg

A wide array of catalytic systems has been developed to facilitate this transformation, ranging from traditional acid catalysts to modern, environmentally benign alternatives. ijbpas.com For instance, a simple and green method utilizes alkyl carbonic acid, formed in situ from CO2 and an alcohol like methanol, to catalyze the reaction between 2-aminothiophenol and various aldehydes under mild conditions. tandfonline.comtandfonline.com This approach is noted for its simplified post-processing, as it avoids the need for neutralization with a base. tandfonline.comtandfonline.com Other methodologies employ catalysts such as molecular iodine, p-toluenesulfonic acid, laccases, and various nanoparticles to improve yields and reaction conditions. ijbpas.comnih.gov Microwave-assisted organic synthesis has also been effectively applied, often reducing reaction times and improving efficiency. ijbpas.comnih.gov

The table below summarizes various catalytic systems used for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol.

| Carbonyl Source | Catalyst / Reaction Condition | Key Features |

| Aldehydes | Alkyl Carbonic Acid (from CO2-alcohol) | Green method, mild conditions, simplified workup. tandfonline.comtandfonline.com |

| Aldehydes | H2O2/HCl in Ethanol | Efficient for aldehydes with both electron-donating and withdrawing groups. nih.gov |

| Aldehydes | SnP2O7 (heterogeneous catalyst) | High yields, very short reaction times, reusable catalyst. nih.gov |

| Aldehydes | p-Toluenesulfonic acid in water | Green chemistry approach using an efficient and effective catalyst. ijbpas.com |

| Carboxylic Acids | Molecular Iodine | Solid-phase, solvent-free, rapid, and economical. nih.gov |

| Carboxylic Acids | P4S10 under Microwave Irradiation | Solvent-free, rapid, and high-yielding protocol. nih.gov |

Regioselective Synthesis of Acylated and Aryl-Substituted Thiazoles

Achieving regioselectivity—the control of substituent placement at specific positions on the thiazole ring—is a critical aspect of synthetic organic chemistry, enabling the targeted construction of complex molecules like this compound. Various strategies have been developed for the regioselective introduction of acyl and aryl groups onto the thiazole scaffold.

One powerful method for regioselective C-H functionalization is palladium-catalyzed hydroarylation. This approach has been used for the syn-hydroarylation of diaryl alkynes with thiazoles, providing stereoselective access to thiazole-containing triarylethylenes. nih.gov The palladium catalyst facilitates the C-H functionalization of the unsubstituted thiazole with high selectivity for the C5 position. nih.gov

Another strategy involves the C-H formamidation of thiazole N-oxides. researchgate.net This microwave-promoted reaction with isocyanides can be directed to specific positions on the thiazole ring. For unsubstituted thiazole N-oxides, formamidation occurs at the C2 position. However, if the C2 position is already occupied, the functionalization takes place selectively at the C4 position. researchgate.net This method demonstrates broad substrate tolerance and mild reaction conditions. researchgate.net

The classic Hantzsch thiazole synthesis remains a cornerstone for building the thiazole ring with inherent regiocontrol. This method involves the cyclocondensation of an α-haloketone with a thioamide. The substitution pattern of the final thiazole product is directly determined by the structures of the starting materials. For example, reacting an α-haloketone with a substituted thioamide allows for the predictable placement of groups at the C2, C4, and C5 positions.

The following table details different methodologies for achieving regioselective substitution on the thiazole ring.

| Reaction Type | Reagents & Catalyst | Position of Substitution | Key Features |

| C-H Arylation | Diaryl alkynes, Thiazoles / Pd-catalyst | C5 | Provides stereoselective synthesis of triarylethylenes. nih.gov |

| C-H Formamidation | Thiazole N-oxides, Isocyanides / TBDPSCl | C2 (or C4 if C2 is blocked) | Microwave-promoted, high regioselectivity, mild conditions. researchgate.net |

| Hantzsch Synthesis | α-Haloketones, Thioamides | C2, C4, C5 | Predictable regiocontrol based on starting materials. |

| Cook–Heilborn Synthesis | α-Aminonitriles, Dithioacids/CS2 | C5 (5-aminothiazoles) | Mild conditions for the synthesis of 5-aminothiazoles. pharmaguideline.com |

These regioselective methods are crucial for synthesizing specifically substituted thiazoles, which are important structural units in materials science and medicinal chemistry. scilit.com

Reaction Mechanisms and Chemical Transformations of the 3 2 Chloro 1,3 Thiazol 4 Yl Benzonitrile Scaffold

Mechanistic Pathways of 1,3-Thiazole Ring Formation

The synthesis of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole (B1198619) synthesis being the most prominent and widely utilized method. nih.govsynarchive.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. For the specific synthesis of the 3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile (B6167854) scaffold, this would involve the reaction of a 2-halo-1-(3-cyanophenyl)ethan-1-one derivative with a suitable thioamide that provides the 2-chloro substituent.

Investigation of Nucleophilic Addition and Cyclization Steps in Thiazole Synthesis

The Hantzsch synthesis proceeds through a well-established sequence of nucleophilic addition and cyclization steps. The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic α-carbon of the haloketone, displacing the halide in an SN2 reaction. chemhelpasap.comyoutube.com This forms a key intermediate thioether.

Subsequently, an intramolecular cyclization occurs. The nitrogen atom of the thioamide acts as a nucleophile, attacking the carbonyl carbon of the ketone. nih.gov This step leads to the formation of a five-membered ring intermediate, specifically a hydroxythiazoline. The final step in the formation of the aromatic thiazole ring is a dehydration reaction, where the hydroxyl group is eliminated as a water molecule, resulting in the stable, aromatic 1,3-thiazole ring system. nih.govyoutube.com The aromaticity of the final product serves as a significant thermodynamic driving force for the reaction. youtube.com

Interactive Data Table: Overview of Thiazole Synthesis Methods

| Synthesis Method | Reactants | Key Features |

| Hantzsch Synthesis | α-Haloketone, Thioamide | Most common and versatile method for substituted thiazoles. nih.govsynarchive.com |

| Cook-Heilborn Synthesis | α-Aminonitrile, Carbon Disulfide (or related dithioacids) | Yields 5-aminothiazole derivatives. |

| Tcherniac's Synthesis | α-Thiocyanoketone | Involves hydrolysis or treatment with sulfur compounds to yield 2-substituted thiazoles. |

| Domino Alkylation-Cyclization | Propargyl Bromide, Thiourea | A microwave-assisted method for producing 2-aminothiazoles. nih.gov |

Elucidation of Reaction Intermediates and Transition States

The mechanistic pathway of the Hantzsch synthesis is characterized by the formation of distinct intermediates. Spectroscopic studies, particularly NMR, have been instrumental in detecting and characterizing these transient species. acs.orgacs.org The primary intermediates that have been identified or proposed include the initial S-alkylated thioamide (thioether) and the subsequent cyclized 4-hydroxy-2-thiazoline. nih.govacs.org

While stable intermediates can sometimes be isolated, the transition states of the reaction are typically investigated through computational chemistry. youtube.com Quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to model the energy landscape of the reaction. These studies help to determine the activation energies for each step, providing insight into the reaction kinetics and the geometry of the transition states. For instance, calculations can elucidate the precise bond-forming and bond-breaking events during the key nucleophilic attack and cyclization steps.

Transformations Involving the Chloro Group on the 1,3-Thiazole Ring

The chloro group at the C-2 position of the thiazole ring is a key functional handle for further molecular elaboration. The electron-deficient nature of the C-2 carbon, due to the electronegativity of the adjacent nitrogen and sulfur atoms, makes this position highly susceptible to nucleophilic substitution. pharmaguideline.com

Mechanistic Studies of Nucleophilic Substitution Reactions at the C-2 Position

The displacement of the chloro group at the C-2 position typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. pharmaguideline.comwikipedia.org This pathway is distinct from SN1 and SN2 reactions and involves a two-step addition-elimination process. wikipedia.orgopenstax.org

Interactive Data Table: Nucleophilic Substitution at the C-2 Position

| Nucleophile (Nu) | Reagent Example | Product Type |

| Amine | R-NH₂ (e.g., Aniline, Morpholine) | 2-Amino-1,3-thiazole derivative |

| Alkoxide | R-O⁻ (e.g., Sodium Methoxide) | 2-Alkoxy-1,3-thiazole derivative |

| Thiolate | R-S⁻ (e.g., Sodium Thiophenoxide) | 2-Thioether-1,3-thiazole derivative |

| Hydroxide (B78521) | NaOH, KOH | 1,3-Thiazol-2-one derivative |

| Cyanide | KCN, NaCN | 2-Cyano-1,3-thiazole derivative |

Halogen-Metal Exchange Reactions and Their Synthetic Utility

Halogen-metal exchange is a powerful synthetic transformation that converts the relatively unreactive C-Cl bond into a highly nucleophilic C-metal bond. wikipedia.orgnih.gov This reaction dramatically expands the synthetic utility of the this compound scaffold, particularly for the formation of new carbon-carbon bonds.

The most common method is the lithium-halogen exchange, which involves treating the 2-chlorothiazole (B1198822) derivative with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), typically at low temperatures (-78 °C) to prevent side reactions. ethz.chmt.com The reaction is kinetically controlled and extremely rapid, forming a 2-lithiated thiazole intermediate. harvard.edu This potent nucleophile can then be quenched with a wide variety of electrophiles to introduce new functional groups at the C-2 position. numberanalytics.com Magnesium-halogen exchange using Grignard reagents is also a viable alternative. nih.govethz.ch

Interactive Data Table: Synthetic Utility of Halogen-Metal Exchange

| Step 1: Reagent | Intermediate | Step 2: Electrophile (E+) | Final Product at C-2 |

| n-BuLi or t-BuLi | 2-Lithio-thiazole | R-CHO (Aldehyde) | Secondary Alcohol |

| n-BuLi or t-BuLi | 2-Lithio-thiazole | R₂C=O (Ketone) | Tertiary Alcohol |

| n-BuLi or t-BuLi | 2-Lithio-thiazole | CO₂ (Carbon Dioxide) | Carboxylic Acid |

| n-BuLi or t-BuLi | 2-Lithio-thiazole | R-X (Alkyl Halide) | Alkyl Group |

| i-PrMgCl·LiCl | 2-Magnesio-thiazole | DMF (Dimethylformamide) | Aldehyde (-CHO) |

Reactivity and Derivatization of the Benzonitrile (B105546) Moiety

The benzonitrile group is a versatile functional moiety that can undergo a variety of chemical transformations, providing another avenue for the derivatization of the core scaffold. The carbon-nitrogen triple bond can be targeted by both nucleophilic and electrophilic reagents, as well as participating in cycloaddition reactions.

Key transformations of the benzonitrile group include:

Hydrolysis: Under either acidic or basic conditions, the nitrile group can be hydrolyzed. youtube.com This reaction proceeds through an amide intermediate, which can be isolated under controlled conditions. Complete hydrolysis yields a carboxylic acid, transforming the benzonitrile into a benzoic acid derivative. youtube.comresearchgate.net

Reduction: The nitrile group can be completely reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. researchgate.net This introduces a basic, nucleophilic site into the molecule.

Addition of Organometallic Reagents: Nucleophilic carbon species, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), can attack the electrophilic carbon of the nitrile. libretexts.org The initial reaction forms an imine anion intermediate, which upon acidic workup, hydrolyzes to a ketone.

Cycloaddition Reactions: The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions. A common example is the reaction with azides (e.g., sodium azide) to form a tetrazole ring, a bioisostere for the carboxylic acid group. rsc.org

Interactive Data Table: Derivatization of the Benzonitrile Moiety

| Reaction Type | Reagents | Resulting Functional Group |

| Hydrolysis (Partial) | H₂O, H⁺ or OH⁻ (mild) | Amide (-CONH₂) |

| Hydrolysis (Complete) | H₂O, H⁺ or OH⁻ (strong) | Carboxylic Acid (-COOH) |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |

| Grignard Addition | 1. R-MgBr, 2. H₃O⁺ | Ketone (-C(=O)R) |

| [3+2] Cycloaddition | NaN₃, NH₄Cl | Tetrazole Ring |

Reaction Mechanisms of Nitrile Hydrolysis and Reduction

The cyano (-C≡N) group of the benzonitrile moiety is a versatile functional group that can be converted into amides, carboxylic acids, or primary amines through hydrolysis and reduction, respectively. researchgate.net

Nitrile Hydrolysis

The hydrolysis of aromatic nitriles can proceed via acid- or base-catalyzed mechanisms to yield a carboxylic acid, typically through an amide intermediate. numberanalytics.comnumberanalytics.com

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the reaction begins with the protonation of the nitrile nitrogen. organicchemistrytutor.com This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water. libretexts.orglumenlearning.com A series of proton transfers follows, leading to the formation of an amide intermediate. organicchemistrytutor.com Under the reaction conditions, this amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt, with the final step being irreversible and driving the reaction to completion. organicchemistrytutor.com

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., NaOH, KOH), the strongly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon. numberanalytics.comlibretexts.org This process forms an amide intermediate, which can sometimes be isolated under milder conditions. organicchemistrytutor.com With harsher conditions, such as elevated temperatures, the amide undergoes further hydrolysis to yield a carboxylate salt, which upon acidic workup gives the final carboxylic acid. organicchemistrytutor.com

Nitrile Reduction

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. wikipedia.orgstudymind.co.uk

Reduction with LiAlH₄ : This is a common method for converting nitriles to primary amines. libretexts.orglibretexts.org The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. libretexts.org The first addition forms an imine anion, which is stabilized as an aluminum complex. libretexts.org A second hydride addition reduces the imine intermediate to a dianion. libretexts.org Subsequent quenching with an aqueous workup protonates the nitrogen, yielding the primary amine. libretexts.org

Reduction with DIBAL-H : Using a less reactive hydride reagent like diisobutylaluminium hydride (DIBAL-H) can allow the reduction to be stopped at the aldehyde stage after hydrolysis. wikipedia.org DIBAL-H forms a Lewis acid-base complex with the nitrile, and a single hydride transfer occurs to form an imine anion-aluminum complex. libretexts.org An acidic aqueous workup then hydrolyzes the imine to an aldehyde. libretexts.org

| Transformation | Reagents & Conditions | Product Functional Group |

| Hydrolysis | H₂SO₄ / H₂O, heat | Carboxylic Acid |

| NaOH / H₂O, heat, then H₃O⁺ | Carboxylic Acid | |

| Reduction | 1. LiAlH₄, dry ether 2. H₂O | Primary Amine |

| 1. DIBAL-H, toluene (B28343) 2. H₃O⁺ | Aldehyde |

Exploration of Cycloaddition Reactions Involving the Cyano Functionality

The carbon-nitrogen triple bond of the cyano group can participate as a dipolarophile in cycloaddition reactions, providing a powerful route for the synthesis of five-membered heterocycles. researchgate.net A prominent example is the [3+2] cycloaddition with azides to form tetrazoles.

[3+2] Cycloaddition with Azides : The reaction of an organonitrile with an azide (B81097), such as sodium azide (NaN₃), is a well-established method for synthesizing 5-substituted tetrazoles. acs.org This transformation is a type of 1,3-dipolar cycloaddition. oup.com The mechanism can be facilitated by catalysts, often involving a metal center that coordinates to the nitrile or the azide, lowering the activation energy for the cycloaddition. acs.org In a metal-catalyzed cycle, the nitrile substrate may react with a metal-azido complex, leading to the [3+2] cycloaddition within the coordination sphere of the metal. The resulting tetrazole product is then released, regenerating the active catalyst. acs.org Other 1,3-dipoles, such as nitrile oxides and nitrile ylides, can also react with the cyano group to form different heterocyclic systems like oxadiazoles (B1248032) or triazoles. oup.combeilstein-journals.orgbeilstein-journals.org

| Reaction Type | 1,3-Dipole | Dipolarophile | Resulting Heterocycle |

| [3+2] Cycloaddition | Azide (e.g., from NaN₃) | Nitrile (-C≡N) | Tetrazole |

| [3+2] Cycloaddition | Nitrile Oxide | Nitrile (-C≡N) | Oxadiazole |

| [3+2] Cycloaddition | Nitrile Imine | Nitrile (-C≡N) | 1,2,4-Triazole |

Skeletal Rearrangements and Ring Contraction/Expansion in Thiazole-Containing Systems

While the thiazole ring is aromatic and generally stable, thiazole-containing systems can undergo skeletal rearrangements under specific conditions, such as photoirradiation. For 2-arylthiazoles, a known transformation is a photo-induced rearrangement to form 3-arylisothiazoles. researchgate.net This reaction represents a significant reorganization of the heterocyclic core. The mechanism is believed to proceed through the excitation of the 2-arylthiazole, leading to bond cleavage and subsequent reformation to the more stable isothiazole (B42339) isomer. Such rearrangements are distinct from cycloadditions and represent a fundamental change in the connectivity of the atoms within the heterocyclic scaffold. researchgate.net While less common, ring contraction events have been observed in related sulfur-nitrogen heterocyclic systems like 1,4-benzothiazines, which can contract to 1,3-benzothiazole derivatives under the action of nucleophiles. nih.gov

Catalytic Mechanisms in Facilitating Specific Chemical Transformations

The 2-chloro-thiazole moiety is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. numberanalytics.comresearchgate.net Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are particularly effective for the functionalization of this scaffold. numberanalytics.com

The general mechanism for these cross-coupling reactions involves a catalytic cycle with three main steps: wikipedia.org

Oxidative Addition : The low-valent palladium(0) catalyst reacts with the 2-chlorothiazole, inserting itself into the carbon-chlorine bond to form a high-valent palladium(II) complex. wikipedia.org

Transmetalation (Suzuki) or Base-Mediated Amine Coordination (Buchwald-Hartwig) :

In the Suzuki coupling, an organoboron reagent (e.g., a boronic acid or ester) undergoes transmetalation, where the organic group is transferred from boron to the palladium center, displacing the halide. numberanalytics.com

In the Buchwald-Hartwig amination, the amine reactant coordinates to the palladium center, and a base is used to deprotonate the amine, forming a palladium-amido complex. wikipedia.orglibretexts.org

Reductive Elimination : The two organic fragments (the thiazole group and the newly introduced aryl or amino group) are eliminated from the palladium center, forming the final product and regenerating the active palladium(0) catalyst, which re-enters the cycle. wikipedia.orgyoutube.com

These catalytic methods allow for the precise and efficient introduction of a wide variety of substituents at the 2-position of the thiazole ring. numberanalytics.com

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid | C-C | Pd(0) catalyst, Base (e.g., K₂CO₃) |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | Pd(0) catalyst, Phosphine (B1218219) Ligand, Base (e.g., NaOt-Bu) |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | Pd(0) catalyst, Cu(I) co-catalyst, Base |

| Stille Coupling | Organostannane | C-C | Pd(0) catalyst |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 2 Chloro 1,3 Thiazol 4 Yl Benzonitrile Analogues

Methodologies for Establishing Quantitative Structure-Activity Correlations in 1,3-Thiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For 1,3-thiazole derivatives, various QSAR methodologies have been employed to predict their biological activities and to elucidate the structural requirements for their action.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools used in the study of thiazole (B1198619) derivatives. benthamdirect.comnih.gov These methods build a statistical correlation between the biological activity of a set of molecules and their 3D molecular properties, such as steric and electrostatic fields. benthamdirect.com For instance, in a study of thiazole derivatives as HCV NS5A inhibitors, both CoMFA and CoMSIA models were developed, with the CoMSIA model showing a high predictive correlation coefficient, indicating its robustness in predicting the activity of new compounds. benthamdirect.com

Two-dimensional QSAR (2D-QSAR) models have also been successfully applied to thiazole derivatives. These models use 2D descriptors of the molecules, such as topological, electronic, and physicochemical properties, to develop a relationship with their biological activity. elsevierpure.comresearchgate.net For example, a 2D-QSAR model for a series of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors was developed using genetic algorithms to select the most relevant descriptors, resulting in a model with high predictive ability. nih.gov

The general workflow for establishing a QSAR model for 1,3-thiazole derivatives typically involves the following steps:

Data Set Selection: A series of 1,3-thiazole derivatives with known biological activities is selected. researchgate.net

Molecular Modeling and Alignment: The 3D structures of the molecules are built and aligned based on a common substructure.

Descriptor Calculation: Various molecular descriptors (e.g., steric, electrostatic, hydrophobic) are calculated for each molecule. researchgate.net

Model Development: Statistical methods, such as Partial Least Squares (PLS) or Multiple Linear Regression (MLR), are used to build a correlation between the descriptors and the biological activity. elsevierpure.com

Model Validation: The predictive power of the developed model is assessed using internal and external validation techniques. researchgate.net

| QSAR Methodology | Key Principles | Application in 1,3-Thiazole Derivatives |

| CoMFA | Correlates biological activity with steric and electrostatic fields. | Used to study HCV NS5A inhibitors and EGFR kinase inhibitors. benthamdirect.comnih.gov |

| CoMSIA | In addition to steric and electrostatic fields, it includes hydrophobic, hydrogen-bond donor, and acceptor fields. | Applied to analyze HCV NS5A inhibitors and EGFR kinase inhibitors, often showing superior predictive ability over CoMFA. benthamdirect.comnih.gov |

| 2D-QSAR | Uses 2D molecular descriptors to establish a relationship with biological activity. | Employed to model the antiproliferative activity of 1,3,4-thiadiazole (B1197879) tethered coumarin (B35378) derivatives. elsevierpure.com |

Impact of Substituents on the 1,3-Thiazole Ring on Molecular Activity Profile

The presence of a halogen atom, such as the chloro group at the C-2 position of the thiazole ring in 3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile (B6167854), can significantly influence the molecule's interactions with its biological target. Halogens can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. This can lead to favorable interactions with electron-rich pockets in the target protein, thereby enhancing binding affinity and biological activity.

Furthermore, the electron-withdrawing nature of the chloro group can modulate the electronic properties of the thiazole ring, which can in turn affect its reactivity and interaction with the target. The introduction of a chloro group can also increase the lipophilicity of the molecule, which may influence its ability to cross cell membranes.

Substituents at the C-4 position of the 1,3-thiazole ring have been shown to have a profound impact on the biological activity of these compounds. nih.govijper.org The introduction of different groups at this position can alter the steric, electronic, and hydrophobic properties of the molecule, leading to changes in its binding affinity and selectivity.

For example, in a series of 4-substituted methoxybenzoyl-aryl-thiazoles, modifications at the C-4 position of the thiazole ring led to significant changes in their antiproliferative activity. nih.gov The presence of a phenyl ring at this position was found to be crucial for activity. nih.gov

| Substituent at C-4 | General Effect on Activity |

| Alkyl Groups | Can influence lipophilicity and steric interactions. |

| Aryl Groups | Often crucial for activity, can participate in π-π stacking and other non-covalent interactions. nih.gov |

| Heteroaryl Groups | Can introduce additional hydrogen bonding opportunities and alter the electronic properties of the molecule. |

Structure-Activity Relationships of the Benzonitrile (B105546) Moiety and its Aromatic Substitutions

The benzonitrile moiety and its substitution pattern are also critical determinants of the biological activity of this compound analogues.

The position of the cyano group on the phenyl ring can have a significant impact on the molecule's geometry and electronic properties, which in turn affects its ability to be recognized by its biological target. semanticscholar.org A study on the positional isomers of (2,7-di-tert-butyl-9,9-dimethylacridin-10(9H)-yl)benzonitrile revealed that the ortho-, meta-, and para-isomers exhibit distinct photophysical properties due to differences in intramolecular dipole interactions and the electronic density of the aromatic π-system. semanticscholar.org These findings suggest that the position of the nitrile group in this compound is likely to be a key factor in its molecular recognition and activity.

The presence of electron-withdrawing or electron-donating groups on the phenyl ring of the benzonitrile moiety can modulate the electronic properties of the entire molecule, thereby influencing its biological activity. ijper.orgnih.govnih.gov

Electron-withdrawing groups, such as nitro or halogen groups, can enhance the acidity of nearby protons and create favorable electrostatic interactions with the target protein. science.govnih.gov For instance, in a study of thiazole derivatives, the presence of an electron-withdrawing group at the para position of the phenyl ring was found to be beneficial for antibacterial activity. nih.gov

Conversely, electron-donating groups, such as methoxy (B1213986) or methyl groups, can increase the electron density of the aromatic ring and participate in hydrogen bonding or other non-covalent interactions. nih.gov The effect of electron-donating groups can be context-dependent, with some studies showing a positive impact on activity while others report a negative effect. nih.govnih.gov

| Substituent Type on Phenyl Ring | Example Groups | General Effect on Activity |

| Electron-Withdrawing | -NO₂, -Cl, -F | Often enhances activity by increasing lipophilicity and participating in favorable electrostatic interactions. science.govnih.gov |

| Electron-Donating | -OCH₃, -CH₃ | Can increase electron density and participate in hydrogen bonding; the effect on activity is variable. nih.govnih.gov |

Conformational Analysis and its Relevance to SAR

The flexibility of the single bond connecting the thiazole and phenyl rings allows for a range of possible conformations, from planar to various non-planar arrangements. The energetically preferred conformation is influenced by the interplay of several factors, including steric hindrance between substituents on both rings and electronic effects. For instance, the presence of the chloro substituent at the 2-position of the thiazole ring can influence the rotational barrier around the central single bond, potentially favoring a non-planar conformation to minimize steric clash with the ortho-hydrogens of the benzonitrile ring.

Computational modeling and spectroscopic techniques are instrumental in predicting and experimentally validating the preferred conformations of these analogues. The dihedral angle between the two rings is a key parameter in these analyses. Variations in this angle can significantly impact the molecule's ability to fit into a specific binding pocket of a biological target. A rigidified conformation, while potentially reducing entropy loss upon binding, might not be optimal if the target requires a degree of flexibility for an induced-fit mechanism.

The relevance of conformational analysis to SAR is profound. By understanding which conformations are associated with higher activity, researchers can design analogues that are pre-disposed to adopt this bioactive conformation. This can be achieved by introducing specific substituents that sterically favor the desired dihedral angle or by incorporating the core scaffold into a more rigid ring system.

Rational Design Strategies for Optimizing Molecular Activity and Selectivity for Research Applications

The insights gained from SAR and conformational studies provide a solid foundation for the rational design of new analogues with improved properties. Key strategies employed in this endeavor include scaffold hopping, molecular hybridization, and the application of principles to enhance molecular interactions.

Scaffold Hopping and Molecular Hybridization Approaches in Design

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule with a structurally different scaffold while retaining the original's key pharmacophoric features. nih.gov This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or more favorable physicochemical characteristics. For analogues of this compound, the 4-phenylthiazole (B157171) core can be replaced with other five- or six-membered heterocyclic rings that can maintain a similar spatial arrangement of the essential substituent groups. The goal is to identify new scaffolds that can present the key interaction motifs in a more favorable orientation or that possess superior drug-like properties. dundee.ac.uk

Principles for Designing Analogues with Enhanced Molecular Interactions

The optimization of molecular activity is fundamentally about enhancing the interactions between the ligand and its biological target. Several key principles guide the design of analogues with improved molecular interactions:

Hydrogen Bonding: The introduction or strategic placement of hydrogen bond donors and acceptors can significantly contribute to binding affinity and selectivity. For instance, modifying the nitrile group on the benzonitrile ring to other functionalities capable of forming strong hydrogen bonds could lead to enhanced target engagement.

Hydrophobic Interactions: The phenyl ring of the scaffold provides a key hydrophobic surface. Modifying its substitution pattern can optimize van der Waals interactions within a hydrophobic pocket of the target. The size, shape, and lipophilicity of these substituents are critical parameters to consider.

Electrostatic Interactions: The electronic nature of the substituents on both the thiazole and benzonitrile rings influences the molecule's electrostatic potential. Introducing electron-withdrawing or electron-donating groups can modulate these interactions with charged or polar residues in the binding site.

By systematically applying these principles, researchers can design and synthesize new generations of this compound analogues with tailored properties for specific research applications. The iterative process of design, synthesis, and biological evaluation, informed by a deep understanding of SAR and molecular design principles, is crucial for advancing the utility of this important chemical scaffold.

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are indispensable tools in modern chemistry for predicting the electronic structure and properties of molecules. These in silico methods allow for the investigation of molecular characteristics at the atomic level, providing insights that complement and guide experimental work. For a molecule like this compound, which possesses a unique combination of a halogenated thiazole ring and a benzonitrile group, these computational techniques can elucidate its geometry, stability, reactivity, and intermolecular interactions.

Once the optimized geometry is obtained, vibrational analysis can be performed. This calculation predicts the molecule's infrared (IR) and Raman spectroscopic frequencies. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C≡N bond of the nitrile group, C-Cl stretching, or the various C-H and ring vibrations of the thiazole and benzene (B151609) moieties. Comparing these theoretical spectra with experimental data serves as a crucial validation of the calculated structure. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the analysis would reveal the spatial distribution of these orbitals. The HOMO is likely to be distributed across the electron-rich thiazole and benzene rings, while the LUMO may be concentrated on the electron-withdrawing benzonitrile and chloro-substituted parts of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be more easily polarized. researchgate.net The magnitude of this gap is also indicative of the molecule's potential electronic properties and its absorption of light in the UV-visible spectrum. researchgate.net

Table 1: Conceptual Data from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Significance | Predicted Localization for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Likely delocalized over the thiazole and phenyl rings. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Likely concentrated around the electron-deficient nitrile group and the chloro-thiazole ring. |

| ΔE (HOMO-LUMO Gap) | Energy difference (ELUMO - EHOMO); indicates chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity; a larger gap suggests greater stability. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. dergipark.org.tr

The MEP map is color-coded:

Red regions indicate negative electrostatic potential, representing areas of high electron density. These are susceptible to electrophilic attack. For this compound, such regions would be expected around the nitrogen atom of the nitrile group and the nitrogen and sulfur atoms of the thiazole ring. dergipark.org.tr

Blue regions indicate positive electrostatic potential, representing areas of low electron density or electron deficiency. These are susceptible to nucleophilic attack. Positive potential would be anticipated around the hydrogen atoms of the benzene ring.

Green regions represent neutral or near-zero potential.

This map provides a clear, intuitive guide to the molecule's reactive behavior, highlighting the electron-rich and electron-poor centers that govern its intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer (ICT). mdpi.com

For this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of electrons from the lone pairs of the nitrogen and sulfur atoms into the antibonding orbitals of the adjacent ring systems. The magnitude of the stabilization energy (E(2)) associated with these donor-acceptor interactions indicates the strength of the electronic delocalization. mdpi.com Significant ICT from the thiazole ring to the benzonitrile moiety would suggest a charge transfer character, influencing the molecule's dipole moment and non-linear optical properties.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into specific types of atomic contacts.

For a crystalline structure of this compound, this analysis would generate a 3D Hirshfeld surface and corresponding 2D fingerprint plots. These plots provide quantitative percentages for various intermolecular contacts, such as:

C···H/H···C contacts: Involving the aromatic rings.

N···H/H···N and S···H/H···S contacts: Interactions involving the heteroatoms of the thiazole ring and the nitrile group.

Cl···H/H···Cl contacts: Halogen-related interactions.

This detailed breakdown helps in understanding the forces that stabilize the crystal structure, such as hydrogen bonding and van der Waals interactions, which are crucial for predicting the material's physical properties. nih.govnih.gov

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity and stability. researchgate.net These descriptors are derived from conceptual DFT.

Key descriptors include:

Chemical Hardness (η): Defined as half of the HOMO-LUMO gap, η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap and are less reactive.

Global Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules have a small energy gap and are more reactive.

Electronegativity (χ): The negative of the chemical potential, χ = -(EHOMO + ELUMO) / 2. It measures the tendency of a molecule to attract electrons.

Electrophilicity Index (ω): Defined as ω = χ² / (2η). This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. researchgate.net A higher value indicates a stronger electrophilic character.

These calculated parameters provide a comprehensive chemical reactivity profile for this compound, allowing for comparisons with other molecules and predictions of its behavior in chemical reactions.

Table 2: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. Higher value indicates greater stability. |

| Global Softness (S) | 1 / η | Reciprocal of hardness. Higher value indicates greater reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Tendency to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Global electrophilic nature of the molecule. Higher value indicates a better electrophile. |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics, including frequency conversion and optical switching. Organic molecules featuring a donor-π-acceptor (D-π-A) architecture often exhibit substantial NLO responses. The NLO properties of compounds like this compound can be predicted using quantum chemical calculations, typically employing Density Functional Theory (DFT). researchgate.net

The key parameters that quantify NLO response are the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). DFT calculations, using functionals like B3LYP or CAM-B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), can compute these values. researchgate.net The nitrile group (-CN) on the benzonitrile ring acts as a strong electron acceptor, while the thiazole ring system can participate in the π-conjugated bridge. The interplay between the electron-donating and withdrawing characteristics across the molecular framework is crucial for enhancing the NLO response. researchgate.netscilit.com Computational studies on similar heterocyclic systems have shown that extending π-conjugation and incorporating strong donor/acceptor groups significantly increases the hyperpolarizability values. ymerdigital.com The theoretical prediction of these properties for this compound would provide a quantitative measure of its potential as an NLO material, guiding its synthesis and experimental validation for high-tech applications.

Table 1: Representative Calculated NLO Properties for a Hypothetical Thiazole Derivative

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | 5.8 Debye |

| Linear Polarizability (α) | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 150 x 10⁻³⁰ esu |

Note: This table is illustrative and shows typical parameters obtained from DFT calculations for organic NLO chromophores.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a cornerstone of computational drug discovery, used to predict the preferred orientation of a ligand when bound to a target protein. This technique provides critical insights into the binding affinity and interaction patterns that govern the biological activity of a molecule. For this compound, docking simulations can help identify potential protein targets and elucidate its mechanism of action at a molecular level.

Methodologies for Predicting Binding Modes and Affinities with Receptor Models

The process of molecular docking involves several key steps. First, high-resolution 3D structures of target proteins are obtained from databases like the Protein Data Bank (PDB). The ligand, this compound, is prepared by generating its 3D conformation and optimizing its geometry to achieve a low-energy state. Docking algorithms then systematically sample a vast number of possible conformations and orientations of the ligand within the protein's active site. nih.gov

Scoring functions are used to estimate the binding affinity for each pose, typically reported as a binding energy value (e.g., in kcal/mol). pnrjournal.com Lower binding energy scores generally indicate more favorable interactions and higher binding affinity. nih.gov Various software packages, such as AutoDock, PyRx, and MOE, are employed for these simulations. mdpi.comnih.gov The results allow researchers to rank potential drug candidates and prioritize them for further experimental testing. acs.org For thiazole derivatives, docking studies have been successfully used to predict their interactions with a wide range of targets, including enzymes like cyclooxygenases (COX), kinases, and viral proteases, as well as receptors involved in neurological pathways. acs.orgnih.govnih.gov

Analysis of Specific Ligand-Protein Interaction Motifs (e.g., Hydrogen Bonding Networks, Hydrophobic Pockets)

The analysis of the docked poses reveals specific molecular interactions that stabilize the ligand-protein complex. For a molecule like this compound, several key interaction motifs can be anticipated based on its chemical structure.

Hydrogen Bonding: The nitrogen atom in the thiazole ring and the nitrogen of the benzonitrile group can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues like serine, threonine, or lysine (B10760008) in a protein's active site. nih.gov

Hydrophobic Interactions: The benzonitrile and thiazole rings are aromatic and can engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The chlorine atom on the thiazole ring can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute to binding affinity and selectivity.

Arene-Cation Interactions: The electron-rich aromatic rings can form favorable electrostatic interactions with positively charged residues like arginine or lysine. nih.gov

Visualizing these interactions in 3D and 2D provides a detailed map of the binding mode, which is essential for understanding structure-activity relationships. researchgate.net

Table 2: Common Ligand-Protein Interactions Observed in Docking Studies of Thiazole Derivatives

| Interaction Type | Potential Interacting Residues | Structural Feature of Ligand |

|---|---|---|

| Hydrogen Bond | Ser, Thr, Arg, Gln, Asn | Thiazole Nitrogen, Nitrile Nitrogen |

| π-π Stacking | Phe, Tyr, Trp | Benzonitrile Ring, Thiazole Ring |

| Hydrophobic | Ala, Val, Leu, Ile | Aromatic Rings |

| Arene-Cation | Arg, Lys | Benzonitrile Ring, Thiazole Ring |

Note: This table outlines potential interactions based on the chemical moieties of the target compound and findings from studies on similar molecules.

Advanced In Silico Methodologies for Rational Molecular Design and Optimization

Beyond initial property prediction and docking, advanced computational methods are employed to refine and optimize lead compounds, guiding the design of new molecules with improved efficacy and desired properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling, including Linear and Non-Linear Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are invaluable for predicting the activity of novel compounds and for understanding which molecular features are most important for a desired biological effect.

To build a QSAR model for a series of analogs of this compound, a dataset of compounds with experimentally measured biological activities (e.g., IC50 values) is required. laccei.org Various molecular descriptors are then calculated for each compound, quantifying their topological, electronic, geometric, and physicochemical properties.

Linear Approaches: Methods like Multiple Linear Regression (MLR) are used to create a simple linear equation relating the descriptors to the activity.

Non-Linear Approaches: More complex relationships can be captured using non-linear methods such as Artificial Neural Networks (ANN), which often provide more accurate predictive models.

The predictive power of a QSAR model is rigorously evaluated using statistical metrics like the correlation coefficient (R²), cross-validation coefficient (q² or R²cv), and external validation with a test set of compounds. laccei.org A robust QSAR model can then be used to screen virtual libraries of related compounds, identifying new molecules with potentially high activity for synthesis and testing.

Table 3: Key Statistical Parameters for Evaluating QSAR Model Performance

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Correlation Coefficient) | Measures the goodness of fit for the training set. | > 0.6 |

| R²cv or q² (Cross-Validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²test (External Validation R²) | Measures the model's ability to predict the activity of an external test set. | > 0.6 |

Source: Based on general criteria from QSAR studies on thiazole derivatives. laccei.org

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of a docked ligand-protein complex and to explore the conformational changes that may occur upon binding. nih.gov

Starting from the best-docked pose, the ligand-protein complex is placed in a simulated physiological environment (typically a box of water molecules and ions). The forces between all atoms are calculated, and Newton's laws of motion are applied to simulate their movements over a period of nanoseconds to microseconds. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Tracks the conformational stability of the protein and the ligand over time. A stable RMSD value suggests the complex is in equilibrium.

Root Mean Square Fluctuation (RMSF): Identifies which parts of the protein are flexible or rigid, highlighting regions that may be important for ligand binding.